molecular formula C11H10O3 B12994102 3-(5-Benzofuryl)propanoic Acid

3-(5-Benzofuryl)propanoic Acid

Cat. No.: B12994102
M. Wt: 190.19 g/mol
InChI Key: VCCIJJQUOWZSMV-UHFFFAOYSA-N
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Description

3-(Benzofuran-5-yl)propanoic acid is an organic compound that features a benzofuran ring attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzofuran-5-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other organic transformations .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-5-carboxylic acid, while reduction can produce benzofuran-5-ylpropanol .

Mechanism of Action

The mechanism of action of 3-(Benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 3-(Benzofuran-5-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(1-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C11H10O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,5-7H,2,4H2,(H,12,13)

InChI Key

VCCIJJQUOWZSMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCC(=O)O

Origin of Product

United States

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